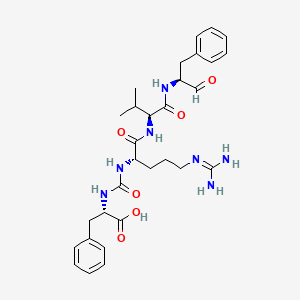

SP-Chymostatin B

Description

Properties

CAS No. |

70857-49-7 |

|---|---|

Molecular Formula |

C30H41N7O6 |

Molecular Weight |

595.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C30H41N7O6/c1-19(2)25(27(40)34-22(18-38)16-20-10-5-3-6-11-20)37-26(39)23(14-9-15-33-29(31)32)35-30(43)36-24(28(41)42)17-21-12-7-4-8-13-21/h3-8,10-13,18-19,22-25H,9,14-17H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,31,32,33)(H2,35,36,43)/t22-,23-,24-,25-/m0/s1 |

InChI Key |

SABSBIPNNYDZRS-QORCZRPOSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC2=CC=CC=C2)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

70857-49-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

alkaline protease inhibitor (API) alpha-MAPI beta-MAPI MAPI microbial alkaline proteinase inhibito |

Origin of Product |

United States |

Foundational & Exploratory

SP-Chymostatin B: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SP-Chymostatin B is a potent, peptide aldehyde-derived protease inhibitor with significant activity against a range of chymotrypsin-like serine proteases and lysosomal cysteine proteases. Its ability to modulate the activity of key enzymes involved in protein catabolism, inflammation, and cell signaling has positioned it as a valuable tool in biochemical research and a potential starting point for therapeutic development. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its target specificity, inhibitory kinetics, and the downstream signaling pathways affected by its activity. Detailed experimental protocols and structured data summaries are provided to facilitate further investigation and application of this versatile inhibitor.

Core Mechanism of Action

This compound functions as a competitive, slow-binding inhibitor of its target proteases. The core of its inhibitory action lies in the C-terminal phenylalaninal residue, which mimics the substrate's P1 site and forms a stable, reversible covalent bond with the active site serine or cysteine of the target protease. This interaction effectively blocks substrate access to the catalytic site, thereby inhibiting proteolytic activity.

Target Profile and Inhibitory Constants

This compound exhibits a broad inhibitory spectrum, with high potency against chymotrypsin and several cathepsins. The following table summarizes the available quantitative data on its inhibitory activity.

| Target Protease | Inhibitor Constant (Ki) | 50% Inhibitory Concentration (ID50/IC50) | Notes |

| α-Chymotrypsin | 0.4 nM[1][2] | 150 ng/mL[3] | Potent, slow-binding inhibition.[1] |

| Cathepsin G | 150 nM[1][2] | - | |

| Cathepsin D | 13.1 nM[4] | - | |

| Papain | - | 7.5 µg/mL[3] | |

| Chymase | 13.1 nM[5] | - | |

| Cathepsin A | Strong Inhibition[3][6][7][8] | - | Quantitative data not readily available. |

| Cathepsin B | Strong Inhibition[3][6][7][8][9] | - | Quantitative data not readily available. |

| Cathepsin C | Strong Inhibition[3][6][7][8] | - | Quantitative data not readily available. |

| Cathepsin H | Strong Inhibition[3][6][7][8] | - | Quantitative data not readily available. |

| Cathepsin L | Strong Inhibition[3][6][7][8] | - | Quantitative data not readily available. |

| Human Leucocyte Elastase | Weak Inhibition[6][7][8] | - |

Impact on Cellular Signaling Pathways

By inhibiting specific proteases, this compound can modulate various downstream signaling pathways. The following sections detail the known signaling roles of its primary targets and, by extension, the pathways affected by this compound.

Chymotrypsin Inhibition and PAR Signaling

Chymotrypsin is known to signal to intestinal epithelial cells through Protease-Activated Receptors (PARs).[10][11] Inhibition of chymotrypsin by this compound is predicted to interfere with these signaling events. Specifically, chymotrypsin activates PAR2, leading to calcium mobilization and activation of the ERK1/2 signaling pathway.[10][11] Conversely, chymotrypsin can disarm PAR1, preventing its activation by other agonists.[10][11]

Cathepsin B Inhibition and Inflammatory/Apoptotic Pathways

Cathepsin B is a lysosomal cysteine protease implicated in several pathological processes, including inflammation and apoptosis. Its inhibition by this compound can be expected to impact these pathways. Cathepsin B can be released from lysosomes and trigger inflammatory responses through Toll-like receptor (TLR) signaling, leading to NF-κB activation.[12] It is also involved in the TNF-α/ASK1/JNK signaling pathway.[12] Furthermore, cytosolic cathepsin B can initiate apoptosis by cleaving Bid, a pro-apoptotic Bcl-2 family member, leading to mitochondrial dysfunction.[13][14]

Cathepsin L and Papain Inhibition and Their Signaling Consequences

Cathepsin L is involved in the regulation of the Akt signaling pathway, which is crucial for cell survival and proliferation.[15] Papain, a plant cysteine protease also inhibited by chymostatin, has been shown to activate the AMP-activated protein kinase (AMPK) pathway and inhibit the PI3K/Akt signaling cascade.[16] Inhibition of these proteases by this compound would therefore be expected to counteract these effects.

Experimental Protocols

General Chymotrypsin Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against chymotrypsin.

Materials:

-

α-Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Substrate solution (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in a suitable buffer)

-

Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.5-8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed volume of the chymotrypsin solution to each well.

-

Add the various concentrations of this compound to the wells containing the enzyme. Include a control well with no inhibitor.

-

Incubate the enzyme-inhibitor mixture for a predetermined time at a controlled temperature (e.g., 10-15 minutes at 37°C) to allow for binding.

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately measure the change in absorbance over time at 405-410 nm using a microplate reader. The rate of p-nitroaniline release from the substrate is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Conclusion

This compound is a well-characterized protease inhibitor with a defined mechanism of action and a broad target profile. Its ability to potently inhibit key proteases involved in critical cellular processes makes it an invaluable research tool. Understanding its impact on downstream signaling pathways, such as those regulated by PARs, NF-κB, and Akt, provides a deeper insight into the potential physiological and pathological consequences of protease dysregulation. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, cell biology, and drug discovery, facilitating the effective use of this compound in their studies.

References

- 1. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chymostatin - XenWiki [wiki.xenbase.org]

- 4. glpbio.com [glpbio.com]

- 5. caymanchem.com [caymanchem.com]

- 6. cephamls.com [cephamls.com]

- 7. biofargo.com [biofargo.com]

- 8. Chymostatin 9076-44-2 [sigmaaldrich.com]

- 9. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cathepsin B in cardiovascular disease: Underlying mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Papain Ameliorates Lipid Accumulation and Inflammation in High-Fat Diet-Induced Obesity Mice and 3T3-L1 Adipocytes via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

The Function and Mechanism of SP-Chymostatin B: A Technical Guide

SP-Chymostatin B, also known as α-MAPI, is a potent, naturally derived peptide aldehyde that functions as a formidable inhibitor of a wide range of proteases.[1][2][3] This guide provides an in-depth overview of its core functions, mechanism of action, and the experimental methodologies used to characterize its activity, tailored for researchers, scientists, and professionals in drug development.

Core Function: Broad-Spectrum Protease Inhibition

The primary function of this compound is the inhibition of specific classes of proteolytic enzymes. It is particularly effective against chymotrypsin-like serine proteases and a variety of lysosomal cysteine proteinases.[1][4] Its inhibitory activity has been demonstrated to reduce overall protein catabolism in various biological systems. For instance, studies on isolated muscle tissues have shown that chymostatin can decrease protein breakdown by 20-40% without affecting protein synthesis, indicating a specific effect on proteolytic pathways.[5][6]

The spectrum of proteases significantly inhibited by this compound includes:

Notably, it is a weak inhibitor of human leukocyte elastase.[1][2][3]

Mechanism of Action: Slow-Binding Competitive Inhibition

This compound operates as a competitive, "slow-binding" inhibitor.[7] This mechanism involves a multi-step process where the inhibitor competes with the substrate for the enzyme's active site. The inhibition kinetics indicate that the significant difference in potency against various proteases, such as chymotrypsin and cathepsin G, stems from the rate of association rather than dissociation.[7]

The proposed mechanism for inhibition involves two key steps:

-

Hemiacetal Formation: The aldehyde group of this compound undergoes a nucleophilic attack by the catalytic serine residue in the active site of the protease. This reaction is catalyzed by the enzyme's general base and results in the formation of a transient, enzyme-bound hemiacetal.[7]

-

Conformational Change: Following the initial binding and hemiacetal formation, the enzyme-inhibitor complex undergoes a conformational change. This structural rearrangement leads to a final, highly stable complex, effectively inactivating the enzyme.[7]

Caption: Competitive inhibition of a protease by this compound.

Quantitative Inhibition Data

The potency of this compound as a protease inhibitor is quantified by its inhibitor constant (Ki), which represents the concentration required to achieve half-maximum inhibition.[9] The kinetics of its interaction with proteases are further defined by the association (Kon) and dissociation (Koff) rate constants.

| Parameter | Target Protease | Value | Reference |

| Ki | Chymotrypsin | 4 x 10⁻¹⁰ M (0.4 nM) | [7][10] |

| Ki | Cathepsin G | 1.5 x 10⁻⁷ M (150 nM) | [7][10] |

| Kon | Chymotrypsin | 3.6 x 10⁵ M⁻¹s⁻¹ | [7] |

| Kon | Cathepsin G | 2.0 x 10³ M⁻¹s⁻¹ | [7] |

| Koff | Chymotrypsin & Cathepsin G | ~2.0 x 10⁻⁴ s⁻¹ | [7] |

| Effective Concentration | General Proteases | 10 - 100 µM | [1] |

Experimental Protocols and Methodologies

Detailed experimental protocols for this compound are often specific to the application. However, the foundational methodologies cited in the literature provide a framework for its characterization.

Protocol 1: Assessing Inhibition of Muscle Protein Breakdown

This protocol is based on methodologies used to study the effect of protease inhibitors on protein catabolism in isolated muscle tissue.[5][6]

Objective: To determine the effect of this compound on the rate of protein breakdown in isolated skeletal muscle.

Methodology:

-

Tissue Preparation: Isolate extensor digitorum longus (EDL) or soleus muscles from rodents.

-

Incubation: Pre-incubate muscles in a balanced salt solution (e.g., Krebs-Ringer bicarbonate buffer) saturated with 95% O₂ / 5% CO₂.

-

Treatment: Add this compound to the incubation medium at a desired concentration (e.g., 20 µM). A control group without the inhibitor should be run in parallel.

-

Protein Breakdown Assay: Measure the rate of protein breakdown by quantifying the release of tyrosine into the medium over a set period (e.g., 2-3 hours). Cycloheximide is often added to prevent protein synthesis and the reincorporation of tyrosine.

-

Analysis: Quantify tyrosine concentration using a fluorometric assay. The difference in tyrosine release between the control and treated groups indicates the percentage of inhibition of protein breakdown.

Caption: Workflow for muscle protein breakdown inhibition assay.

Protocol 2: In Vitro Enzyme Inhibition Kinetics

This protocol outlines the general steps for determining the kinetic parameters (Ki, Kon, Koff) of this compound against a purified protease.[7]

Objective: To characterize the slow-binding inhibition kinetics of this compound.

Methodology:

-

Reagent Preparation: Prepare solutions of the target protease (e.g., chymotrypsin), a chromogenic or fluorogenic substrate, and this compound at various concentrations.

-

Enzyme Assay: In a microplate reader, initiate the reaction by adding the substrate to a mixture of the enzyme and the inhibitor.

-

Data Acquisition: Monitor the change in absorbance or fluorescence over time. For slow-binding inhibitors, a progress curve will show an initial burst of activity followed by a slower, steady-state rate as the inhibitor-enzyme complex forms.

-

Data Analysis:

-

Ki Determination: Plot the reaction rates against different substrate and inhibitor concentrations (e.g., using a Dixon plot) to determine the Ki value.[9]

-

Kon and Koff Determination: Fit the progress curves to the appropriate equations for slow-binding inhibition to calculate the association (Kon) and dissociation (Koff) rate constants.

-

Caption: Workflow for determining enzyme inhibition kinetics.

Conclusion

This compound is a well-characterized and potent protease inhibitor with a broad range of targets, primarily within the serine and cysteine protease families. Its mechanism as a slow-binding competitive inhibitor makes it a valuable tool in research for controlling proteolysis in cell-free and in-vitro systems. The quantitative data on its inhibitory constants and the established methodologies for its study provide a solid foundation for its application in basic research and as a potential starting point for therapeutic development.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound - Nordic Biosite [nordicbiosite.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chymostatin | Protease & Protease Inhibitor Systems | Protein Research [gbiosciences.com]

- 5. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to SP-Chymostatin B: Discovery, Origin, and Biochemical Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SP-Chymostatin B, a naturally occurring protease inhibitor. The document details its discovery, microbial origin, biochemical properties, and the experimental methodologies used for its characterization.

Discovery and Origin

This compound is a member of the chymostatin family of protease inhibitors. Chymostatin was first discovered in 1970 by Umezawa and colleagues from the culture filtrate of Streptomyces libani.[1] It was identified as a potent inhibitor of chymotrypsin and other chymotrypsin-like serine proteases. Chymostatin is not a single compound but a mixture of closely related molecules, primarily chymostatins A, B, and C. This compound is one of these components, also known as α-MAPI.

Producing Organism: Streptomyces libani

Biochemical Properties and Inhibitory Activity

This compound is a potent, competitive, and slow-binding inhibitor of several proteases.[2] Its primary targets are chymotrypsin-like serine proteases and some cysteine proteases.[3][4]

Chemical Properties

| Property | Value |

| Molecular Formula | C30H41N7O6 |

| Molecular Weight | 595.70 g/mol |

| CAS Number | 70857-49-7 |

Inhibitory Activity

The inhibitory activity of chymostatin has been quantified against various proteases. The following table summarizes key inhibition constants (Ki) and half-maximal inhibitory concentrations (ID50).

| Target Enzyme | Inhibition Constant (Ki) | ID50 |

| Chymotrypsin | 4 x 10⁻¹⁰ M[2] | - |

| Cathepsin G | 1.5 x 10⁻⁷ M[2] | - |

| Papain | - | - |

Experimental Protocols

Isolation and Purification of Chymostatin from Streptomyces libani

The following is a generalized protocol for the isolation and purification of chymostatin from a culture of Streptomyces libani, based on common methods for microbial metabolite extraction.

3.1.1. Fermentation

-

Prepare a seed culture of Streptomyces libani in a suitable medium (e.g., yeast extract-malt extract broth).

-

Incubate the seed culture at 28°C for 48-72 hours with shaking.

-

Inoculate a larger production culture with the seed culture and incubate for 5-7 days under the same conditions.

3.1.2. Extraction

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Adjust the pH of the supernatant to 3.0 with HCl.

-

Extract the acidified supernatant with an equal volume of n-butanol.

-

Concentrate the butanol extract under reduced pressure.

3.1.3. Purification

-

Dissolve the concentrated extract in a small volume of a suitable solvent (e.g., methanol).

-

Apply the dissolved extract to a silica gel column.

-

Elute the column with a gradient of chloroform and methanol.

-

Collect fractions and test for chymotrypsin inhibitory activity.

-

Pool the active fractions and concentrate them.

-

Perform further purification using high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) with a water-acetonitrile gradient to separate the different chymostatin components.

Enzyme Inhibition Assay

The inhibitory activity of this compound can be determined by measuring the residual activity of the target protease in its presence.

-

Prepare a stock solution of the target enzyme (e.g., chymotrypsin) in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Prepare a stock solution of a specific substrate for the enzyme (e.g., N-Benzoyl-L-tyrosine ethyl ester for chymotrypsin).

-

Prepare serial dilutions of this compound.

-

In a microplate, pre-incubate the enzyme with the different concentrations of this compound for a defined period.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.

-

Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Mechanism of Action and Signaling

This compound functions as a competitive inhibitor, binding to the active site of target proteases. This binding prevents the substrate from accessing the active site, thereby inhibiting the catalytic activity of the enzyme.

The direct downstream consequence of this inhibition is the reduced degradation of protein substrates of the targeted proteases. In a cellular context, this can impact various processes where these proteases are involved, such as protein turnover, signaling cascade activation, and tissue remodeling. However, specific downstream signaling pathways directly modulated by this compound beyond the immediate protease inhibition have not been extensively characterized.

Visualizations

Caption: Experimental workflow for the isolation and purification of this compound.

Caption: Mechanism of action of this compound on target proteases.

References

- 1. Chymostatin, a new chymotrypsin inhibitor produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chymostatin | Protease & Protease Inhibitor Systems | Protein Research [gbiosciences.com]

- 4. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

SP-Chymostatin B: A Technical Guide to its Protease Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

SP-Chymostatin B, a derivative of the natural protease inhibitor chymostatin, is a potent inhibitor of a wide range of proteases, playing a crucial role in various physiological and pathological processes. This technical guide provides an in-depth overview of the target proteases of this compound, including quantitative inhibitory data, detailed experimental methodologies for assessing inhibition, and visualization of the key signaling pathways in which these proteases are involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Target Proteases and Inhibitory Activity

This compound exhibits a broad spectrum of inhibitory activity against several classes of proteases, primarily serine and cysteine proteases. Its aldehyde functional group forms a reversible covalent bond with the active site serine or cysteine residue of the target protease, leading to potent inhibition.

Quantitative Inhibition Data

The inhibitory potency of this compound against its primary target proteases is summarized in the table below. The data is presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, which are standard measures of inhibitor potency.[1] A lower value indicates a more potent inhibitor.

| Target Protease | Protease Class | Organism/Source | Inhibition Constant (Ki/IC50) | Reference(s) |

| α-Chymotrypsin | Serine Protease | Bovine Pancreas | Ki: 0.4 nM (4 x 10⁻¹⁰ M) | [2] |

| Cathepsin G | Serine Protease | Human | Ki: 150 nM (1.5 x 10⁻⁷ M) | [2] |

| Chymase | Serine Protease | Human Mast Cell | Ki: 13.1 nM | [3] |

| Papain | Cysteine Protease | Papaya Latex | IC50: 7.5 µg/ml | [4] |

| Cathepsin A | Cysteine Protease | General | Potent Inhibitor | [4][5] |

| Cathepsin B | Cysteine Protease | General | Potent Inhibitor | [4][6][7][8] |

| Cathepsin C | Cysteine Protease | General | Potent Inhibitor | [4][9] |

| Cathepsin H | Cysteine Protease | General | Potent Inhibitor | [4][10] |

| Cathepsin L | Cysteine Protease | General | Potent Inhibitor | [4][6][7] |

Note: The potency of this compound can be influenced by the specific assay conditions, including substrate concentration and pH.

Experimental Protocols

The following provides a generalized, representative methodology for determining the inhibitory activity of this compound against a target protease. This protocol is based on common principles of enzyme inhibition assays.

General Protease Inhibition Assay Protocol

This protocol describes a common method for determining the IC50 value of an inhibitor using a chromogenic or fluorogenic substrate.

Materials:

-

Purified target protease

-

This compound

-

Appropriate chromogenic or fluorogenic substrate for the target protease

-

Assay buffer (e.g., Tris-HCl, MES, or phosphate buffer at optimal pH for the enzyme)

-

96-well microplate

-

Microplate reader capable of measuring absorbance or fluorescence

Procedure:

-

Prepare Reagents:

-

Dissolve the target protease in assay buffer to a working concentration.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations.

-

Dissolve the substrate in assay buffer to a concentration that is at or below its Km value.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed volume of the target protease solution to each well (except for the blank).

-

Add an equal volume of the serially diluted this compound solutions to the wells. Include a control well with assay buffer instead of the inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

-

Initiate Reaction:

-

Add a fixed volume of the substrate solution to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The reading interval and duration will depend on the reaction rate.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.

-

Plot the percentage of inhibition [(V₀ control - V₀ inhibitor) / V₀ control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

-

Signaling Pathways

The target proteases of this compound are involved in a multitude of cellular signaling pathways that regulate critical processes such as inflammation, cell proliferation, and tissue remodeling. Understanding these pathways is essential for elucidating the therapeutic potential of inhibiting these proteases.

Chymase and the TGF-β Signaling Pathway

Human mast cell chymase is a key activator of Transforming Growth Factor-beta (TGF-β), a cytokine that plays a pivotal role in tissue fibrosis. Chymase converts latent TGF-β into its active form, which then initiates a signaling cascade through Smad proteins, ultimately leading to the transcription of genes involved in extracellular matrix deposition.

Caption: Chymase-mediated activation of the TGF-β/Smad signaling pathway.

Papain and the AMPK Signaling Pathway

While papain is a plant-derived protease, its use in research can impact cellular signaling. Studies have shown that papain can activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. AMPK activation can influence various downstream processes, including metabolism and inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. Chymostatin - XenWiki [wiki.xenbase.org]

- 5. scbt.com [scbt.com]

- 6. biofargo.com [biofargo.com]

- 7. Chymostatin 9076-44-2 [sigmaaldrich.com]

- 8. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. scbt.com [scbt.com]

SP-Chymostatin B: A Technical Guide to its Inhibitory Spectrum and Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory spectrum of SP-Chymostatin B, a potent, peptide-derived aldehyde protease inhibitor. The document details its target proteases with available quantitative inhibitory data, comprehensive experimental protocols for assessing its activity, and a visualization of its mechanism of action.

Inhibitory Spectrum of this compound

This compound is a strong inhibitor of a variety of proteases, with a particular potency towards chymotrypsin and related serine proteases, as well as certain cysteine proteases. Its broad-spectrum activity has led to its common inclusion in protease inhibitor cocktails. The following table summarizes the available quantitative data on its inhibitory activity against various proteases.

| Target Protease | Inhibitor Constant (Ki) | IC50 | Source |

| α-Chymotrypsin | 4 x 10⁻¹⁰ M | [1] | |

| Cathepsin G | 1.5 x 10⁻⁷ M | [1] | |

| Human Chymotrypsin | 0.8 nM | [2] | |

| Papain | Strong Inhibition (No quantitative data found) | [3][4][5] | |

| Chymotrypsin-like serine proteinases | Strong Inhibition (No quantitative data found) | [3][4][5] | |

| Chymases | Strong Inhibition (No quantitative data found) | [3][4][5] | |

| Cathepsin A | Strong Inhibition (No quantitative data found) | [3][4][5] | |

| Cathepsin B | Strong Inhibition (No quantitative data found) | [3][4][5][6] | |

| Cathepsin C | Strong Inhibition (No quantitative data found) | [3][4][5] | |

| Cathepsin H | Strong Inhibition (No quantitative data found) | [3][4][5] | |

| Cathepsin L | Strong Inhibition (No quantitative data found) | [3][4][5] | |

| Human Leukocyte Elastase | Weak Inhibition (No quantitative data found) | [3][4][5] |

Experimental Protocols

Determination of α-Chymotrypsin Inhibition (IC50)

This protocol is adapted from a modified method of Rehman et al. and is suitable for determining the IC50 value of this compound against α-chymotrypsin.[7]

Materials:

-

α-Chymotrypsin (purified)

-

This compound

-

Tris-HCl buffer (pH 7.8 at 25°C)

-

N-succinyl-L-phenylalanine-p-nitroanilide (substrate)

-

Dimethyl sulfoxide (DMSO) for dissolving inhibitor and substrate

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 410 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of α-chymotrypsin in 1 mM HCl. Immediately before use, dilute the enzyme in Tris-HCl buffer to achieve a working concentration that gives a linear rate of substrate hydrolysis.

-

Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in Tris-HCl buffer to be tested.

-

Prepare a stock solution of the substrate, N-succinyl-L-phenylalanine-p-nitroanilide, in DMSO.

-

-

Assay Protocol:

-

In a 96-well microplate, add the following to each well for a total volume of 100 µL:

-

60 µL of Tris-HCl buffer

-

15 µL of the diluted α-chymotrypsin solution (e.g., 0.9 units)

-

10 µL of the this compound dilution (or DMSO for the control)

-

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 15 µL of the substrate solution (e.g., final concentration of 1.3 mM).

-

Immediately measure the change in absorbance at 410 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Mechanism of Action

This compound is a slow-binding, competitive inhibitor. Its mechanism involves the formation of a stable, reversible covalent bond with the catalytic serine residue in the active site of the target protease. The peptide aldehyde moiety of chymostatin is crucial for this interaction, forming a hemiacetal intermediate with the hydroxyl group of the active site serine. This is followed by a conformational change to produce the final, stable enzyme-inhibitor complex.[1]

Caption: Reversible slow-binding inhibition mechanism of chymotrypsin by this compound.

This diagram illustrates the two-step process of inhibition. Initially, the enzyme (E) and inhibitor (I) rapidly and reversibly form a non-covalent complex (E-I). This is followed by a slower, reversible chemical step where the hemiacetal intermediate (E-I*) is formed, leading to tight binding and inhibition of the enzyme's catalytic activity.

Caption: Experimental workflow for determining the IC50 of this compound.

References

- 1. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Nordic Biosite [nordicbiosite.com]

- 6. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. α-Chymotrypsin Assay [bio-protocol.org]

An In-depth Technical Guide to SP-Chymostatin B and its Inhibition of Cathepsins

For Researchers, Scientists, and Drug Development Professionals

Abstract

SP-Chymostatin B, a potent protease inhibitor of microbial origin, has garnered significant attention for its broad-spectrum inhibitory activity against various proteases, most notably the cathepsin family of cysteine proteases. This technical guide provides a comprehensive overview of the core aspects of this compound's interaction with cathepsins, including its inhibitory profile, the methodologies for assessing its activity, and the key signaling pathways influenced by this inhibition. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction to this compound and Cathepsins

This compound, also known as α-MAPI, is a peptide aldehyde that acts as a strong inhibitor of several proteases, including chymotrypsin, papain, and various lysosomal cysteine proteases such as cathepsins A, B, C, H, and L[1]. Cathepsins are a diverse group of proteases that play crucial roles in cellular protein turnover, antigen presentation, and extracellular matrix remodeling. Dysregulation of cathepsin activity has been implicated in a range of pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders, making them attractive targets for therapeutic intervention.

Quantitative Analysis of Cathepsin Inhibition by this compound

While this compound is widely recognized as a potent inhibitor of multiple cathepsins, specific inhibitory constants (Ki or IC50 values) are not extensively reported in publicly available literature for all its targets. The available quantitative data for chymostatin, a closely related and often interchangeably used compound, is summarized below. It is important to note that the composition of commercially available chymostatin can be a mixture of closely related structures (A, B, and C), which may contribute to variability in reported values.

| Target Protease | Inhibitor | Inhibition Constant | Reference |

| Cathepsin L | Chymostatin | IC50: 1.2 µM | [2] |

| Cathepsin G | Chymostatin | Ki: 150 nM | [3][4] |

| Chymotrypsin | Chymostatin | Ki: 0.4 nM | [4] |

Experimental Protocols for Cathepsin Inhibition Assays

The determination of inhibitory constants for compounds like this compound against cathepsins typically involves fluorometric enzyme activity assays. The following is a generalized protocol based on commonly used methods.

Principle

The activity of cathepsins is monitored by the cleavage of a specific fluorogenic substrate. The substrate consists of a peptide sequence recognized by the cathepsin, linked to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC, or 7-amino-4-trifluoromethylcoumarin, AFC). Upon enzymatic cleavage, the fluorophore is released, resulting in an increase in fluorescence intensity that is directly proportional to the enzyme's activity. The presence of an inhibitor, such as this compound, will reduce the rate of substrate cleavage, leading to a decrease in the fluorescence signal.

Materials

-

Purified recombinant human cathepsin (e.g., Cathepsin B, L)

-

Specific fluorogenic substrate (e.g., Z-FR-AMC for Cathepsin B/L)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT and EDTA)

-

This compound (or other test inhibitors)

-

96-well black microplate

-

Fluorescence microplate reader

Assay Procedure for IC50 Determination

-

Enzyme Preparation: Prepare a working solution of the cathepsin enzyme in the assay buffer to a final concentration that yields a linear rate of substrate cleavage over the desired reaction time.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer. A typical starting concentration for a potent inhibitor would be in the low micromolar to nanomolar range.

-

Reaction Setup: In a 96-well black microplate, add the following to each well:

-

Assay buffer

-

This compound dilution (or vehicle control)

-

Enzyme solution

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

-

Data Analysis:

-

Calculate the initial velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Workflow for Determining Inhibition Type and Ki

Caption: Workflow for determining the type of inhibition and the Ki value.

Key Signaling Pathways Modulated by this compound Inhibition of Cathepsins

The inhibition of specific cathepsins by this compound can have significant downstream effects on various cellular signaling pathways implicated in disease.

Cathepsin B in Cancer Progression

Cathepsin B is frequently overexpressed in various cancers and contributes to tumor progression through the degradation of the extracellular matrix (ECM) and activation of other proteases. Its inhibition can disrupt these processes.

Caption: Cathepsin B signaling pathway in cancer progression.

Cathepsin L in Immune Response

Cathepsin L plays a critical role in the adaptive immune response, particularly in the processing of antigens for presentation by major histocompatibility complex (MHC) class II molecules on antigen-presenting cells (APCs).

References

SP-Chymostatin B in Protein Breakdown Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SP-Chymostatin B, a potent protease inhibitor, serves as a critical tool in the study of protein breakdown. This guide provides a comprehensive overview of its mechanism of action, its application in experimental settings, and its effects on key cellular degradation pathways. By inhibiting specific proteases, this compound allows for the detailed investigation of proteolytic processes, making it an invaluable reagent for researchers in cell biology, pharmacology, and drug development.

Mechanism of Action and Specificity

This compound is a known inhibitor of several classes of proteases, primarily targeting chymotrypsin-like serine proteases and certain lysosomal cysteine proteases. Its inhibitory activity is crucial for dissecting the roles of these enzymes in various physiological and pathological processes.

Target Proteases and Inhibitory Constants

The efficacy of this compound as an inhibitor is quantified by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). These values provide a measure of the inhibitor's potency against specific proteases.

| Protease Target | Inhibitor | Ki | IC50 | Citation(s) |

| Chymotrypsin | Chymostatin | 0.4 nM | - | [1] |

| Cathepsin G | Chymostatin | 150 nM | - | [1][2] |

| Cathepsin D | Chymostatin | 13.1 nM | - | [3] |

| α-Chymotrypsin | Chymostatin | - | 0.16 µg/mL |

Impact on Cellular Protein Degradation Pathways

This compound primarily influences the lysosomal degradation pathway through its inhibition of cathepsins. It is also reported to have an inhibitory effect on the chymotrypsin-like activity of the proteasome, suggesting a potential role in modulating the ubiquitin-proteasome pathway.

Lysosomal Protein Degradation

The lysosome is a key organelle responsible for the degradation of intracellular and extracellular materials. This process is mediated by a host of hydrolytic enzymes, including cathepsins. This compound's inhibition of cathepsins allows researchers to probe the function of the lysosomal pathway in various cellular contexts. The mTOR signaling pathway is a central regulator of lysosomal biogenesis and autophagy.

References

SP-Chymostatin B for Muscle Atrophy Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skeletal muscle atrophy, the progressive loss of muscle mass and function, is a debilitating condition associated with a wide range of pathologies, including chronic diseases, disuse, and aging. The underlying mechanisms of muscle atrophy involve a complex interplay between anabolic and catabolic signaling pathways, ultimately leading to an imbalance where protein degradation surpasses protein synthesis. Proteolytic systems, particularly the ubiquitin-proteasome and autophagy-lysosome pathways, are key executioners of this process. SP-Chymostatin B, a potent inhibitor of various proteases, has emerged as a valuable tool for investigating the role of proteolysis in muscle wasting and for exploring potential therapeutic interventions. This technical guide provides an in-depth overview of the core principles and methodologies for utilizing this compound in muscle atrophy research.

Mechanism of Action of this compound

This compound is a strong inhibitor of a variety of proteases, including chymotrypsin, papain, and several chymotrypsin-like serine proteinases.[1] Critically for muscle atrophy research, it also effectively inhibits lysosomal cysteine proteinases such as cathepsins A, B, C, H, and L.[1] Research has demonstrated that chymostatin can decrease protein breakdown in leg muscles of rodents by 20-40%.[1][2] This effect is achieved without a corresponding decrease in protein synthesis, suggesting a specific inhibitory action on cellular proteinases.[1][2] The primary site of action for chymostatin in muscle is believed to be lysosomal.[1][2] In addition to its effects on lysosomal proteases, chymostatin also inhibits a soluble Ca2+-activated proteinase in muscle homogenates.[1][2]

Key Signaling Pathways in Muscle Atrophy

The regulation of muscle mass is a balance between anabolic and catabolic signaling. Understanding these pathways is crucial for contextualizing the effects of this compound.

Anabolic Signaling: The IGF-1/Akt/mTOR Pathway

The Insulin-like Growth Factor 1 (IGF-1) signaling cascade is a primary driver of muscle growth (hypertrophy). Binding of IGF-1 to its receptor activates a cascade involving phosphatidylinositol 3-kinase (PI3K) and Akt (also known as Protein Kinase B). Activated Akt promotes protein synthesis through the mammalian target of rapamycin (mTOR) and inhibits protein breakdown by phosphorylating and inactivating FoxO (Forkhead box O) transcription factors. Inactivated FoxO remains in the cytoplasm, preventing the transcription of atrophy-related genes, including the key E3 ubiquitin ligases, MuRF1 and Atrogin-1.

Catabolic Signaling: The Myostatin/Smad Pathway

Myostatin is a potent negative regulator of muscle growth. It binds to the activin type IIB receptor (ActRIIB), leading to the phosphorylation and activation of Smad2 and Smad3 transcription factors. Activated Smad complexes translocate to the nucleus, where they can inhibit the expression of myogenic differentiation factors like MyoD and myogenin.[3] Furthermore, myostatin signaling can suppress the anabolic Akt pathway, thereby promoting the activity of the ubiquitin-proteasome system and inducing atrophy.[4]

Catabolic Signaling: The Ubiquitin-Proteasome and Autophagy-Lysosome Systems

These two major proteolytic systems are responsible for the bulk of protein degradation in muscle atrophy. The ubiquitin-proteasome system targets specific proteins for degradation via a process involving E3 ubiquitin ligases, such as MuRF1 and Atrogin-1. The autophagy-lysosome pathway involves the sequestration of cellular components into autophagosomes, which then fuse with lysosomes for degradation. While this compound primarily targets the lysosomal pathway, there is known crosstalk between these two systems. Inhibition of one pathway can lead to compensatory changes in the other.

Quantitative Data on the Effects of Chymostatin in Muscle Atrophy Models

The following tables summarize quantitative findings from studies investigating the effects of chymostatin and related protease inhibitors on muscle atrophy.

Table 1: Effect of Chymostatin on Protein Breakdown in Muscle

| Experimental Model | Chymostatin Concentration | Reduction in Protein Breakdown | Reference |

| Leg muscles from normal rodents | 20 µM | 20-40% | [1][2] |

| Denervated rodent leg muscles | 20 µM | 20-40% | [1][2] |

| Dystrophic rodent leg muscles | 20 µM | 20-40% | [1][2] |

Table 2: Effects of Other Protease Inhibitors on Muscle Atrophy

| Inhibitor | Experimental Model | Key Findings | Reference |

| Bowman-Birk Inhibitor (BBI) | Hindlimb suspended mice | Significantly attenuated loss of muscle mass and strength | |

| Leupeptin | Rodent leg muscles | Similar reduction in protein breakdown to chymostatin | [1][2] |

| Pepstatin, Bestatin, Elastatinal | Rodent leg muscles | No significant decrease in protein breakdown | [1][2] |

Table 3: Changes in Muscle Fiber Size in Atrophy Models

| Atrophy Model | Muscle Type | Change in Fiber Cross-Sectional Area (CSA) | Reference |

| Synergist Ablation (7 days) | Rat Plantaris | +37% to +63% (hypertrophy model) | [5] |

| Synergist Ablation (28 days) | Rat Plantaris | +37% to +63% (hypertrophy model) | [5] |

| Dexamethasone Treatment (10 days) | Mouse | Significant decrease | [6] |

| Aging (21-month-old mice) | Mouse | Significant decrease | [6] |

Experimental Protocols

In Vitro Model: C2C12 Myotube Atrophy Assay

This protocol describes the induction of atrophy in cultured C2C12 myotubes, a common in vitro model for studying skeletal muscle.

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

To induce differentiation into myotubes, grow cells to approximately 80-90% confluency and then switch to a differentiation medium (DMEM with 2% horse serum).

-

Allow cells to differentiate for 3-5 days, with media changes every 48 hours.

-

-

Induction of Atrophy:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Induce atrophy by treating the differentiated myotubes with an atrophic stimulus. A common method is the addition of dexamethasone (e.g., 100 µM) or TNF-α (e.g., 10-100 ng/mL) to the differentiation medium.

-

For the experimental group, co-treat the myotubes with the atrophic stimulus and the desired concentration of this compound (e.g., 10-50 µM). Include a vehicle control group.

-

Incubate the cells for 24-72 hours.

-

-

Analysis of Atrophy:

-

Morphological Analysis: Capture images of the myotubes and measure their diameter using image analysis software. A significant decrease in myotube diameter is indicative of atrophy.

-

Protein Analysis: Harvest the cells and perform Western blotting to analyze the expression levels of key atrophy markers (e.g., MuRF1, Atrogin-1) and myogenic factors (e.g., MyoD, myogenin).

-

Proteasome Activity Assay: Measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome using specific fluorogenic substrates.

-

In Vivo Model: Dexamethasone-Induced Muscle Atrophy in Mice

This protocol outlines a common method for inducing muscle atrophy in mice using the synthetic glucocorticoid dexamethasone.

-

Animal Model and Acclimatization:

-

Use an appropriate mouse strain (e.g., C57BL/6).

-

Allow the mice to acclimatize to the housing conditions for at least one week before the experiment.

-

-

Induction of Atrophy and Treatment:

-

Divide the mice into control and experimental groups.

-

Induce muscle atrophy by daily intraperitoneal (i.p.) injections of dexamethasone (e.g., 20 mg/kg body weight) for a period of 7-14 days.[6]

-

For the treatment group, administer this compound via an appropriate route (e.g., i.p. injection) at a predetermined dose. The timing of administration can be before, during, or after the dexamethasone treatment, depending on the experimental question. Include a vehicle control group.

-

-

Assessment of Muscle Atrophy:

-

Muscle Mass: At the end of the experiment, euthanize the mice and carefully dissect and weigh specific muscles (e.g., gastrocnemius, tibialis anterior, quadriceps).

-

Histological Analysis: Freeze the muscle tissue in isopentane cooled by liquid nitrogen. Cut cross-sections of the muscle and perform histological staining (e.g., H&E or laminin staining) to visualize the muscle fibers.

-

Fiber Size Measurement: Capture images of the stained muscle sections and measure the cross-sectional area (CSA) of individual muscle fibers using image analysis software.

-

Molecular Analysis: Homogenize the muscle tissue to extract protein and RNA for Western blotting and RT-qPCR analysis of key signaling molecules and atrophy markers.

-

Conclusion

This compound is a powerful tool for dissecting the contribution of specific proteolytic pathways to muscle atrophy. By primarily targeting the lysosomal system, it allows researchers to investigate the intricate crosstalk between different degradative pathways and their impact on the key signaling cascades that regulate muscle mass. The experimental protocols and data presented in this guide provide a solid foundation for designing and interpreting studies aimed at understanding the molecular basis of muscle wasting and for the preclinical evaluation of novel therapeutic strategies. Further research is warranted to fully elucidate the potential indirect effects of lysosomal inhibition by this compound on the ubiquitin-proteasome system and the major anabolic and catabolic signaling pathways in skeletal muscle.

References

- 1. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Myostatin and the skeletal muscle atrophy and hypertrophy signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myostatin and the skeletal muscle atrophy and hypertrophy signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Changes in muscle fiber contractility and extracellular matrix production during skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Is dexamethasone-induced muscle atrophy an alternative model for naturally aged sarcopenia model? - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SP-Chymostatin B in Virology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SP-Chymostatin B, a derivative of the microbial secondary metabolite chymostatin, is a potent inhibitor of a broad spectrum of proteases, including chymotrypsin, papain, and various cathepsins. While not as extensively studied in virology as some other protease inhibitors, its mechanism of action presents a compelling case for its utility in antiviral research. This technical guide provides an in-depth overview of the core principles underlying the potential role of this compound in virology, focusing on its mechanism of action, potential viral targets, and the experimental frameworks for its investigation.

The primary antiviral potential of this compound lies in its ability to inhibit host cell proteases that are crucial for the life cycle of many viruses. Numerous viruses hijack the host's cellular machinery, including its proteases, to facilitate their entry, replication, and spread. By targeting these host factors, this compound offers a potential broad-spectrum antiviral strategy that may be less susceptible to the development of viral resistance compared to drugs that target viral proteins directly.

Core Mechanism of Action: Inhibition of Host Cell Proteases

The antiviral activity of this compound is predicated on its inhibition of serine and cysteine proteases within the host cell. Many enveloped viruses rely on these proteases to cleave their surface glycoproteins, a necessary step for viral entry into the host cell.

Two key families of host proteases implicated in viral entry are:

-

Cathepsins: These are cysteine proteases located in endosomes. Viruses that enter the cell via the endocytic pathway often require the acidic environment of the endosome and the activity of cathepsins to expose their fusion peptides and mediate fusion with the endosomal membrane.

-

Transmembrane Protease, Serine 2 (TMPRSS2): This is a cell surface serine protease that can cleave and activate the spike proteins of various viruses, including influenza viruses and coronaviruses, at the plasma membrane, allowing for direct fusion and entry into the cytoplasm.

By inhibiting these proteases, this compound can theoretically block viral entry at a critical early stage of the infection cycle.

Potential Viral Targets

Based on its known inhibitory profile against cathepsins and other serine proteases, this compound could be investigated for its antiviral activity against a range of viruses, including but not limited to:

-

Coronaviruses (e.g., SARS-CoV-2): The entry of SARS-CoV-2 into host cells is heavily dependent on the cleavage of its spike (S) protein by host proteases such as TMPRSS2 and cathepsins.[1] Inhibitors of these proteases have shown promise in blocking viral entry.[2]

-

Influenza Viruses: The hemagglutinin (HA) protein of influenza virus requires proteolytic cleavage by host proteases to become fusion-competent.[3][4] Serine protease inhibitors have been shown to inhibit influenza virus replication by preventing this cleavage.[3][4]

-

Filoviruses (e.g., Ebola virus): Cathepsins are known to be essential for the entry of Ebola virus into host cells.

-

Paramyxoviruses (e.g., Nipah virus, Hendra virus): The fusion proteins of these viruses also require proteolytic processing to become active.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data (e.g., IC50, EC50 values) on the antiviral activity of this compound against specific viruses. However, data from studies on its parent compound, chymostatin, and other related protease inhibitors can provide a basis for estimating effective concentrations for in vitro studies. For instance, chymostatin has been used in combination with other protease inhibitors to achieve near-complete inhibition of protease activity in fungal cultures at micromolar concentrations.[5] Studies on other protease inhibitors like camostat have shown inhibition of influenza virus replication in cell culture at concentrations in the micromolar range.[4]

| Compound | Virus Target | Assay Type | Effective Concentration | Reference |

| Chymostatin (in combination) | Aspergillus niger proteases | Protease Activity Assay | 30 µM | [5] |

| Camostat | Influenza A (H1N1, H3N2) | Viral Titer Reduction | ~20 µM | [4] |

| Boceprevir | SARS-CoV-2 3CLpro | Enzymatic Assay | IC50: 31.4 µM | [5] |

| Ivermectin | SARS-CoV-2 3CLpro | Enzymatic Assay | IC50: 21.5 µM | [5] |

| Ombitasvir | SARS-CoV-2 3CLpro | Enzymatic Assay | IC50: 75.5 µM | [5] |

Note: The data in this table is for chymostatin and other protease inhibitors and should be used as a general guide for designing experiments with this compound. The optimal concentration for antiviral activity will need to be determined empirically for each virus and cell type.

Experimental Protocols

Investigating the antiviral role of this compound requires a series of well-defined in vitro experiments. The following protocols provide a general framework that can be adapted for specific viruses and cell lines.

Cytotoxicity Assay

Before assessing antiviral activity, it is crucial to determine the concentration range of this compound that is not toxic to the host cells.

Methodology:

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in a 96-well plate at a predetermined density.

-

Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).

-

Incubation: Incubate the plates for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours).

-

Viability Assessment: Measure cell viability using a standard method such as the MTT or XTT assay.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Antiviral Assay (e.g., Plaque Reduction Assay)

This assay determines the ability of this compound to inhibit viral replication, often measured by a reduction in the formation of viral plaques.

Methodology:

-

Cell Seeding: Plate host cells in 6-well or 12-well plates and grow to confluency.

-

Pre-treatment (optional): Pre-treat the cells with various non-toxic concentrations of this compound for a defined period (e.g., 1-2 hours) before infection.

-

Infection: Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).

-

Compound Treatment: After the virus adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the same concentrations of this compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of this compound that inhibits plaque formation by 50%. The selectivity index (SI = CC50/EC50) can then be calculated to assess the therapeutic window of the compound.

Viral Entry Assay (Pseudotyped Virus Assay)

To specifically investigate the effect of this compound on viral entry, a pseudotyped virus system is highly valuable. These are replication-defective viral cores (e.g., from a retrovirus) that are engineered to express the surface glycoprotein of the virus of interest.[6][7][8]

Methodology:

-

Cell Seeding: Plate a suitable host cell line in a 96-well plate.

-

Compound Treatment: Treat the cells with non-toxic concentrations of this compound.

-

Pseudovirus Infection: Add pseudotyped viruses carrying a reporter gene (e.g., luciferase or GFP) to the wells.

-

Incubation: Incubate for 48-72 hours to allow for entry and reporter gene expression.

-

Signal Detection: Measure the reporter gene expression (e.g., luminescence for luciferase, fluorescence for GFP).

-

Data Analysis: A reduction in the reporter signal in the presence of this compound indicates inhibition of viral entry. Calculate the EC50 for entry inhibition.

Signaling Pathways and Experimental Workflows

The primary signaling event affected by this compound in a virological context is the proteolytic cascade required for viral entry. The following diagrams illustrate these concepts.

Caption: Inhibition of viral entry by this compound.

Caption: General workflow for assessing antiviral activity.

Conclusion

This compound represents a promising, yet under-investigated, tool for virology research. Its broad-spectrum inhibitory activity against host cell proteases essential for the entry of numerous viruses positions it as a potential candidate for the development of host-targeted antiviral therapies. Further research is warranted to establish its specific antiviral efficacy through robust quantitative assays and to elucidate its precise interactions with viral and host cell components. The experimental frameworks and conceptual diagrams provided in this guide offer a foundation for researchers to explore the antiviral potential of this compound and related compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. biorxiv.org [biorxiv.org]

- 3. The serine protease inhibitor camostat inhibits influenza virus replication and cytokine production in primary cultures of human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The serine protease inhibitor camostat inhibits influenza virus replication and cytokine production in primary cultures of human tracheal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 3-chymotrypsin like protease (3CLPro) inhibitors as potential anti-SARS-CoV-2 agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The use of pseudotypes to study viruses, virus sero-epidemiology and vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. odp-covid19-ui [opendata.ncats.nih.gov]

- 8. Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol - PMC [pmc.ncbi.nlm.nih.gov]

The Investigation of SP-Chymostatin B as a Potential Inhibitor of SARS-CoV-2 Mpro: A Methodological Whitepaper

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The global scientific community continues its rigorous search for effective antiviral agents against SARS-CoV-2, the causative agent of COVID-19. A key therapeutic target is the viral main protease (Mpro), an enzyme essential for viral replication.[1][2][3][4] This document outlines a comprehensive methodological framework for the investigation of SP-Chymostatin B, a known protease inhibitor, as a potential inhibitor of SARS-CoV-2 Mpro. While this compound is a potent inhibitor of various proteases, including chymotrypsin and cathepsins, its specific activity against SARS-CoV-2 Mpro has not been extensively documented in publicly available research.[5][6] This guide, therefore, serves as a technical blueprint for researchers seeking to explore this potential therapeutic avenue.

Quantitative Analysis of Potential Inhibition

To ascertain the inhibitory potential of this compound against SARS-CoV-2 Mpro, a quantitative assessment is paramount. The primary metrics for such an evaluation are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table templates are provided for the structured presentation of hypothetical experimental data.

Table 1: In Vitro Inhibition of SARS-CoV-2 Mpro by this compound

| Compound | IC50 (µM) | Ki (µM) | Assay Type |

| This compound | Data to be determined | Data to be determined | FRET-based Assay |

| Control Inhibitor (e.g., Nirmatrelvir) | Reference value | Reference value | FRET-based Assay |

Table 2: Antiviral Activity of this compound in a Cell-Based Assay

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound | Data to be determined | Data to be determined | Data to be determined |

| Control Drug (e.g., Remdesivir) | Reference value | Reference value | Reference value |

Detailed Experimental Protocols

The following sections detail the essential experimental protocols required to investigate the inhibitory effects of this compound on SARS-CoV-2 Mpro.

Expression and Purification of SARS-CoV-2 Mpro

A foundational step is the production of active SARS-CoV-2 Mpro.

-

Gene Synthesis and Cloning: The gene encoding for SARS-CoV-2 Mpro can be synthesized and cloned into an expression vector, such as pGEX-6P-1, which allows for the expression of the protein with a cleavable N-terminal GST tag.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific optical density of the bacterial culture.

-

Purification: The bacterial cells are harvested and lysed. The GST-tagged Mpro is purified from the cell lysate using glutathione-Sepharose affinity chromatography. The GST tag is subsequently cleaved by a site-specific protease (e.g., PreScission Protease). Further purification to homogeneity can be achieved by size-exclusion chromatography. The purity and identity of the protein should be confirmed by SDS-PAGE and Western blotting.

In Vitro Mpro Inhibition Assay (FRET-based)

A fluorescence resonance energy transfer (FRET)-based assay is a common method to measure Mpro activity and inhibition.[7][8]

-

Principle: A synthetic peptide substrate containing a fluorophore and a quencher at its ends is used. When the peptide is intact, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Procedure:

-

Recombinant SARS-CoV-2 Mpro is pre-incubated with varying concentrations of this compound (or a vehicle control) in an appropriate assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) in a 96-well plate.[7]

-

The enzymatic reaction is initiated by the addition of the FRET peptide substrate.

-

The fluorescence intensity is monitored over time using a microplate reader at the appropriate excitation and emission wavelengths.

-

The initial reaction velocity is calculated from the linear phase of the fluorescence increase.

-

The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control.

-

The IC50 value is determined by fitting the dose-response curve with a suitable nonlinear regression model.[9]

-

Cell-Based SARS-CoV-2 Mpro Inhibition Assay

To assess the activity of this compound in a cellular context, a cell-based assay can be employed.[7][10]

-

Principle: This assay often utilizes a reporter system where the expression of a reporter gene (e.g., luciferase or GFP) is dependent on the cleavage of a specific peptide sequence by Mpro. Inhibition of Mpro activity leads to a decrease in the reporter signal.

-

Procedure:

-

Human cells (e.g., HEK293T) are co-transfected with plasmids encoding SARS-CoV-2 Mpro and the reporter construct.

-

The transfected cells are treated with various concentrations of this compound.

-

After a suitable incubation period, the cells are lysed, and the reporter gene activity is measured.

-

The EC50 value, representing the concentration at which this compound inhibits Mpro activity by 50% in cells, is calculated.

-

A parallel cytotoxicity assay (e.g., MTT assay) is performed to determine the CC50 value, the concentration at which the compound causes 50% cell death.[11]

-

The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50, providing an indication of the therapeutic window of the compound.

-

Visualizing Methodologies and Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the theoretical mechanism of Mpro inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. 3-chymotrypsin-like protease in SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Nordic Biosite [nordicbiosite.com]

- 6. medkoo.com [medkoo.com]

- 7. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. europeanreview.org [europeanreview.org]

- 9. 3.4. SARS-CoV-2 Mpro Inhibition Assay [bio-protocol.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. europeanreview.org [europeanreview.org]

Unveiling the Anticancer Potential of SP-Chymostatin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SP-Chymostatin B, a known potent inhibitor of chymotrypsin and various cathepsins, presents a compelling avenue for anticancer research. While direct studies on its antitumor efficacy are limited, a substantial body of evidence implicates its target proteases—chymotrypsin, cathepsin B, and cathepsin L—in the critical processes of tumor progression, including invasion, metastasis, and resistance to therapy. This technical guide synthesizes the current understanding of the roles of these proteases in oncology, presents quantitative data from studies on analogous inhibitors to establish a framework for potential efficacy, and provides detailed experimental protocols and visual workflows for the preclinical evaluation of this compound as a potential anticancer agent. Through this comprehensive overview, we aim to equip researchers with the foundational knowledge and practical methodologies required to explore the therapeutic promise of this compound.

Introduction to this compound

This compound is a powerful protease inhibitor with a well-established profile of activity against several key enzymes.[1] It is known to potently inhibit chymotrypsin, a serine protease, as well as a range of lysosomal cysteine proteases, including cathepsins A, B, C, H, and L.[1] The inhibition of chymotrypsin-like serine proteases and lysosomal cysteine proteases has emerged as a promising strategy in cancer therapy due to the integral roles these enzymes play in the degradation of the extracellular matrix (ECM), a crucial step in tumor invasion and metastasis.[2][3][4]

The Rationale for this compound in Cancer Therapy: Targeting Key Proteases

The potential anticancer properties of this compound can be inferred from the well-documented roles of its target proteases in malignancy.

-

Chymotrypsin and Chymotrypsin-like Proteases: These enzymes are implicated in the progression and spread of various cancers.[3] Their inhibition is considered a valid antitumor strategy, with some inhibitors demonstrating the ability to induce apoptosis in cancer cells.[5][6] The 26S proteasome, a key regulator of cellular protein turnover, possesses chymotrypsin-like activity that is a target for several successful anticancer drugs.[7]

-

Cathepsin B: Aberrant overexpression of cathepsin B is a hallmark of numerous invasive and metastatic cancers.[8][9] It facilitates tumor cell invasion and metastasis by degrading components of the ECM.[8] Studies have shown that selective inhibition of cathepsin B can significantly reduce bone metastasis in preclinical models of breast cancer.[2]

-

Cathepsin L: Upregulation of cathepsin L is strongly associated with angiogenesis, tumor invasion, and metastasis.[1] Inhibiting cathepsin L has been shown to suppress drug resistance in cancer cells and reduce their invasive potential.[1]

Quantitative Data for Inhibitors of this compound's Target Proteases

Table 1: IC50 Values of Various Cathepsin B Inhibitors

| Inhibitor | Target Cell Line/Enzyme | IC50 Value | Reference |

| VBY-825 | Cathepsin B (in intact HUVECs) | 4.3 nM | [10] |

| RR-BA | CT26 Tumor Cells (48h) | 149.5 µM | [8][11] |

| CA-074 | Cathepsin B (pH 4.6) | 6 nM | [12] |

Table 2: IC50 Values of Various Cathepsin L Inhibitors

| Inhibitor | Target Cell Line/Enzyme | IC50 Value | Reference |

| VBY-825 | Cathepsin L (in intact HUVECs) | 0.5 nM and 3.3 nM (two isoforms) | [10] |

| Unnamed Natural Product | Breast Cancer Metastasis Model | 13.12 µM | [13] |

Experimental Protocols for Preclinical Evaluation

To rigorously assess the anticancer potential of this compound, a series of in vitro and in vivo experiments are necessary. Below are detailed protocols for key assays.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay

This method detects the expression levels of key proteins involved in the apoptotic cascade.[9][14][15]

-

Cell Lysis: Treat cancer cells with varying concentrations of this compound for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18]

-